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molecular formula C8H8O2 B3185403 1,3-Benzenediol, 5-ethenyl- CAS No. 113231-14-4

1,3-Benzenediol, 5-ethenyl-

Cat. No. B3185403
M. Wt: 136.15 g/mol
InChI Key: LYECQNYXCRATFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820848B2

Procedure details

Processes for the preparation of resveratrol have been disclosed, inter alia, in WO 01/60774 and Tetrahedron Letters 43 (2002) 597-598. The latter reference describes a process wherein resveratrol is prepared by a multistep reaction sequence starting with 3,5-dihydroxybenzaldehyde and involving a Heck reaction of 3,5-dihydroxystyrene with 4-acetoxy-iodobenzene in a yield of 70%. The process of the present invention utilizes a more readily available starting material and proceeds in less steps and superior yield, thus providing a technically more attractive approach to resveratrol and piceatannol and derivatives, such as esters, thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[CH:10][C:11]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=1.[OH:18]C1C=C(C=C(O)C=1)C=O.OC1C=C(C=C(O)C=1)C=C.C(OC1C=CC(I)=CC=1)(=O)C>>[C:1]1([CH:9]=[CH:10][C:11]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=1.[CH:12]1[C:11](/[CH:10]=[CH:9]/[C:1]2[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=2)=[CH:17][C:16]([OH:18])=[C:14]([OH:15])[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=C)C=C(C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared by a multistep reaction sequence

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
Name
Type
product
Smiles
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820848B2

Procedure details

Processes for the preparation of resveratrol have been disclosed, inter alia, in WO 01/60774 and Tetrahedron Letters 43 (2002) 597-598. The latter reference describes a process wherein resveratrol is prepared by a multistep reaction sequence starting with 3,5-dihydroxybenzaldehyde and involving a Heck reaction of 3,5-dihydroxystyrene with 4-acetoxy-iodobenzene in a yield of 70%. The process of the present invention utilizes a more readily available starting material and proceeds in less steps and superior yield, thus providing a technically more attractive approach to resveratrol and piceatannol and derivatives, such as esters, thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[CH:10][C:11]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=1.[OH:18]C1C=C(C=C(O)C=1)C=O.OC1C=C(C=C(O)C=1)C=C.C(OC1C=CC(I)=CC=1)(=O)C>>[C:1]1([CH:9]=[CH:10][C:11]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=1.[CH:12]1[C:11](/[CH:10]=[CH:9]/[C:1]2[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=2)=[CH:17][C:16]([OH:18])=[C:14]([OH:15])[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=C)C=C(C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared by a multistep reaction sequence

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
Name
Type
product
Smiles
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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